

A Comparative Guide to Novel 7-Azaindole Derivatives: Characterization and Performance

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Compound of Interest

Compound Name: 1H-indol-7-amine

Cat. No.: B112721

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of novel 7-azaindole derivatives, focusing on their characterization data and performance in various biological assays. The information is compiled from recent studies and presented to facilitate objective comparison and support further research and development.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the hinge region of protein kinases through hydrogen bonding.[1][2] This has led to the development of numerous derivatives with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[3][4][5] This guide summarizes key characterization data for several recently developed 7-azaindole derivatives and compares their biological activities.

Physicochemical Characterization Data

The structural integrity and purity of novel compounds are paramount. While comprehensive spectral data is detailed in the primary literature, the following table summarizes key identification markers for selected 7-azaindole derivatives.

Table 1: Physicochemical Characterization of Selected 7-Azaindole Derivatives

Compound ID	Molecular Formula	Method	Key Spectral Data / Physical Properties	Reference
7-AID	C ₁₂ H ₉ N ₃ O	¹ H NMR, ¹³ C NMR, Mass Spec	Data not fully detailed in abstract. Identified as {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol}}.	[3]
ASM-7	Not Specified	Not Specified	A 7-azaindole derivative designed to bind to the S1-RBD-hACE2 interface.	[5][6]
Compound 7i	Not Specified	Not Specified	An indole-2-one derivative (related scaffold).	[4][7]
Compound 8e	Not Specified	Not Specified	A 7-aza-2-oxindole derivative.	[4][7]
Compound 8g	Not Specified	Not Specified	A 7-azaindole derivative bearing a benzocycloalkan one motif.	[8]
Compound 8h	Not Specified	Not Specified	A 7-azaindole derivative bearing a benzocycloalkan one motif.	[8]
Compound 8i	Not Specified	Not Specified	A 7-azaindole derivative bearing a	[8]

			benzocycloalkan one motif.
Compound 8l	Not Specified	Not Specified	A 7-azaindole derivative bearing a [8] benzocycloalkan one motif.

Note: Detailed spectral data such as ^1H NMR and ^{13}C NMR shifts are crucial for structural confirmation and are typically found in the supplementary information of the cited publications. [9][10][11][12]

Performance in Biological Assays

The therapeutic potential of these novel derivatives is demonstrated through their performance in various in vitro and in vivo assays. The following tables compare the biological activities of selected compounds.

Anticancer Activity

Several 7-azaindole derivatives have been investigated for their potential as anticancer agents, often targeting specific proteins involved in cancer progression.

Table 2: Comparison of Anticancer Activity of 7-Azaindole Derivatives

Compound ID	Target	Cell Line	Assay Type	IC ₅₀ / EC ₅₀	Key Findings	Reference
7-AID	DDX3	HeLa	MTT Assay	16.96 μ M	Effectively inhibited DDX3 in a dose-dependent manner.[3]	[3]
7-AID	DDX3	MCF-7	MTT Assay	14.12 μ M	Showed effective inhibitory concentration.[3]	[3]
7-AID	DDX3	MDA MB-231	MTT Assay	12.69 μ M	Demonstrated potent cytotoxicity.[3]	[3]
Compound 5	c-Myc G-Quadruplex	HeLa	Cell Proliferation	5.08 \pm 0.91 μ M	Downregulated c-Myc mRNA and protein levels.[13]	[13]
Compound 7	c-Myc G-Quadruplex	HeLa	Cell Proliferation	5.89 \pm 0.73 μ M	Induced sub-G1/G1 phase arrest in the cell cycle.[13]	[13]

Anti-inflammatory Activity

Novel indole-2-one and 7-aza-2-oxindole derivatives have shown promise as anti-inflammatory agents by inhibiting the release of pro-inflammatory cytokines.

Table 3: Comparison of Anti-inflammatory Activity

Compound ID	Target Pathway	Cell Line	Assay Type	Key Results	Reference
Compound 7i	LPS-induced inflammation	RAW264.7 macrophages	Cytokine Release (TNF- α , IL-6)	Potent inhibitor of TNF- α and IL-6 release. Showed significant protection from LPS-induced septic death in mouse models. [4] [7]	[4] [7]
Compound 8e	LPS-induced inflammation	RAW264.7 macrophages	Cytokine Release (TNF- α , IL-6)	Inhibited TNF- α and IL-6 release in a dose-dependent manner. [7]	[4] [7]

Kinase Inhibition

The 7-azaindole scaffold is a well-established hinge-binding motif for protein kinase inhibitors. [\[2\]](#)[\[14\]](#)

Table 4: Comparison of Kinase Inhibitory Activity

Compound ID	Target Kinase	Assay Type	IC ₅₀	Key Findings	Reference
Compound 8g	CDK9/Cyclin T, Haspin	Kinase Inhibition	Not specified in abstract	Acted as a dual inhibitor. [8]	[8]
Compound 8h	CDK9/Cyclin T, Haspin	Kinase Inhibition	Not specified in abstract	Acted as a dual inhibitor. [8]	[8]
Compound 8l	Haspin	Kinase Inhibition	14 nM	Identified as the most potent Haspin inhibitor in the series.[8]	[8]

Antiviral Activity

Recent research has explored 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike protein interaction with the human ACE2 receptor.

Table 5: Comparison of Antiviral Activity against SARS-CoV-2

Compound ID	Target	Assay Type	EC ₅₀	Cytotoxicity (IC ₅₀)	Key Findings	Reference
G7a (Hit Compound)	S1-RBD-hACE2 Interaction	SARS2-S Pseudoviruses	9.08 µM	>10 µM (A549 & MRC-5 cells)	Identified as a hit compound targeting the S1-RBD-hACE2 interaction. [5]	[5]
ASM-7	S1-RBD-hACE2 Interaction	Pseudoviruses and Native Virus	Not specified in abstract	>10 µM (A549 & MRC-5 cells)	Showed excellent antiviral activity and low cytotoxicity. [5][6]	[5][6]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are summaries of methodologies for key experiments.

General Synthesis of 7-Azaindole Derivatives

The synthesis of 7-azaindole derivatives often involves multi-step reactions. For instance, the synthesis of 7-azaindole derivatives as cytokinin analogues was achieved using the Hartwig-Buchwald coupling reaction.[15] The synthesis of anti-inflammatory indole-2-one and 7-aza-2-oxindole derivatives was based on the skeleton of tenidap.[4][7] For detailed, step-by-step synthetic procedures, including reaction conditions, purification methods, and characterization of intermediates, it is essential to consult the supplementary materials of the respective publications.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:



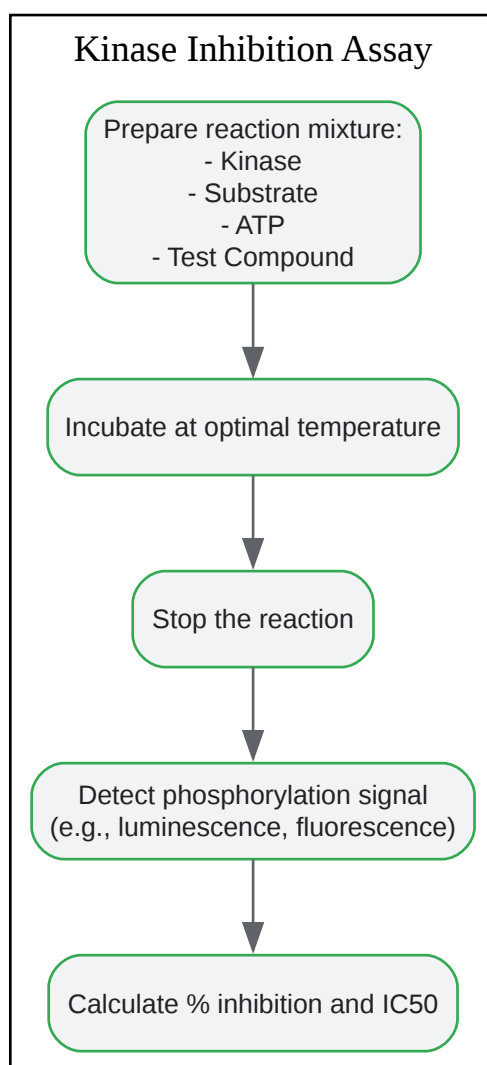
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Caption: Workflow of the MTT assay for determining cell viability.

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is determined using various biochemical assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

General Kinase Assay Workflow:



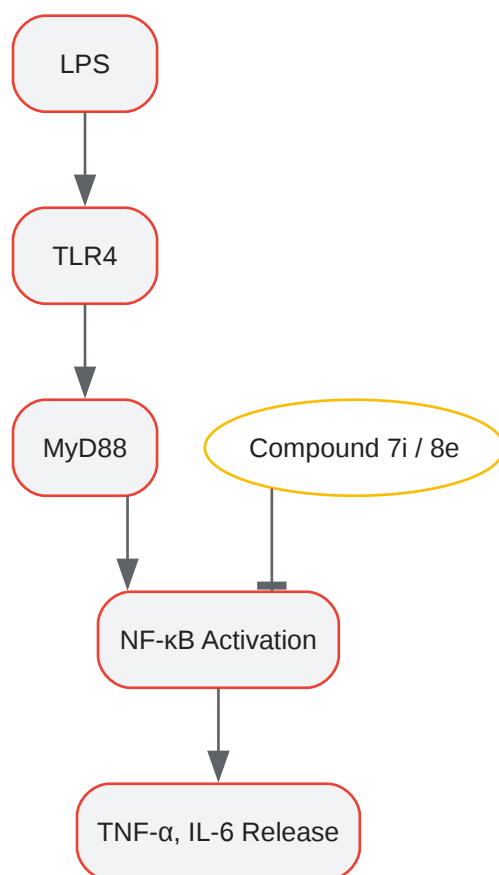
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Caption: General workflow for a kinase inhibition assay.

Anti-inflammatory Activity Assay (Cytokine Release)

The anti-inflammatory potential of compounds can be assessed by measuring their ability to inhibit the release of pro-inflammatory cytokines like TNF- α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathway in LPS-stimulated Macrophages:



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Caption: Simplified LPS-induced pro-inflammatory cytokine release pathway.

This comparative guide provides a snapshot of the characterization and performance of novel 7-azaindole derivatives. For comprehensive understanding and further application, consulting the primary research articles is highly recommended. The versatility of the 7-azaindole scaffold continues to make it a focal point for the discovery of new therapeutic agents.

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